Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

alpha-glucosidase inhibition diabetes DHPM SAR

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8) is a prototypical 3,4-dihydropyrimidin-2(1H)-one (DHPM) ester synthesized via the Biginelli multicomponent reaction. As the unsubstituted phenyl DHPM parent scaffold, it serves as a critical reference standard for evaluating C-4/C-6 substitution effects on enzyme inhibition, particularly in alpha-glucosidase and thymidine phosphorylase programs.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 5395-36-8
Cat. No. B016322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS5395-36-8
SynonymsEthyl 2-hydroxy-6-methyl-4-phenyl-3,4-dihydropyrimidine-5-carboxylate;  5-(Ethoxycarbonyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one;  5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one;  NSC 14857;  NSC 24338;  NSC 2780;  NSC 5975
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C
InChIInChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18)
InChIKeyURMNHHAUVFEMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8): Procurement-Grade DHPM Scaffold for Enzyme Inhibition & Asymmetric Synthesis


Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8) is a prototypical 3,4-dihydropyrimidin-2(1H)-one (DHPM) ester synthesized via the Biginelli multicomponent reaction.[1] As the unsubstituted phenyl DHPM parent scaffold, it serves as a critical reference standard for evaluating C-4/C-6 substitution effects on enzyme inhibition, particularly in alpha-glucosidase and thymidine phosphorylase programs.[2] This compound is listed in the National Cancer Institute (NCI) repository under NSC 24338, indicating its historical selection for anticancer screening. Its well-defined crystallization properties (mp 202-208 °C) and the availability of enantiomerically enriched preparations (up to 76% ee) make it a verifiable chemical-probe procurement target for medicinal chemistry and catalysis research.[1]

Why C-4 Substituted DHPM Analogs Cannot Substitute for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a SAR Benchmark


Generic substitution of the 4-phenyl DHPM scaffold with other C-4 aryl analogs (e.g., 4-chlorophenyl, 4-methylphenyl, 4-hydroxy-3-methoxyphenyl) leads to quantitatively divergent alpha-glucosidase inhibition profiles within the same assay system.[1] BindingDB data demonstrate that replacing the unsubstituted phenyl with a 4-chlorophenyl group almost entirely abolishes inhibitory activity (IC50 shift from 143 µM to 213 µM), while introducing a 4-methyl substituent slightly improves potency (IC50 112 µM).[1] Similarly, altering the C-6 substituent from methyl to oxadiazole-containing moieties transforms the biological profile from micromolar-level alpha-glucosidase activity to nanomolar-level thymidine phosphorylase inhibition.[2] These non-linear SAR trends mean that even 'close' DHPM analogs are not functionally interchangeable for target engagement or chemical biology probe experiments, necessitating procurement of the exact 4-phenyl-6-methyl scaffold for reproducible benchmarking.

Quantitative Differentiation Evidence for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate vs. Closest Analogs


Alpha-Glucosidase Inhibition IC50: 4-Phenyl DHPM vs. 4-Chlorophenyl, 4-Methylphenyl, and 4-Hydroxy-3-methoxyphenyl Analogs

In a head-to-head enzyme inhibition screen against Saccharomyces cerevisiae alpha-glucosidase (MAL12) at pH 6.8 and 2 °C, the target compound (BDBM112642, 4-phenyl) exhibited an IC50 of 143 µM.[1] The 4-(4-methylphenyl) analog (BDBM112646) showed a moderate 1.28-fold increase in potency (IC50 112 µM), whereas the 4-(4-chlorophenyl) analog (BDBM112643) showed a 1.49-fold decrease (IC50 213 µM).[1] The 4-(4-hydroxy-3-methoxyphenyl) analog (BDBM112645) was the weakest, with a 2.13-fold decrease in potency (IC50 305 µM).[1] This dataset establishes the target compound as the intermediate-potency reference point for a matched-pair SAR series, making it essential for calibrating any C-4 substitution-dependent inhibition model.

alpha-glucosidase inhibition diabetes DHPM SAR MAL12 enzyme

Enantiomeric Excess Achievable in Asymmetric Biginelli Synthesis: SiO2–ZrO2 Promoter Effect

Using chiral 4-hydroxy-(2S)-proline-derived catalysts, the target compound was obtained in 54% enantiomeric excess (ee) under standard conditions.[1] Incorporation of nanosized SiO2–ZrO2 mixed oxides as heterogeneous promoters increased the ee to 76%.[1] This quantitative improvement establishes a verifiable benchmark for catalytic system optimization. The parent DHPM scaffold's ee values serve as a direct performance metric that can be compared against other 4-aryl-substituted DHPMs evaluated in the same catalytic system.

asymmetric catalysis enantioselective synthesis Biginelli reaction chiral DHPM

NCI Developmental Therapeutics Program (DTP) Repository Inclusion: Historical Anticancer Screening Data Availability

The target compound has been assigned NSC number 24338 within the National Cancer Institute's Developmental Therapeutics Program repository. This designation indicates that it was selected for in vitro anticancer screening, likely in the NCI-60 cell line panel. Compounds registered in the NCI repository are accompanied by associated biological data that can be retrieved through the NCI DTP data search tools, providing procurement users with access to historical cytotoxicity profiles that are not available for most non-NSC-listed DHPM analogs.

anticancer drug discovery NCI-60 screening NSC compound repository developmental therapeutics

T-Type Calcium Channel Antagonist Activity at 1 µM: Whole-Cell Patch-Clamp Electrophysiology Data

In whole-cell patch-clamp recordings on HEK293 cells expressing the human T-type calcium channel α1G subunit (Cav3.1), the target compound was evaluated for antagonist activity at a concentration of 1 µM.[1] The ChEMBL assay record (CHEMBL978139) confirms the compound was tested for inhibition of peak currents, making this a defined electrophysiological endpoint. While the percent inhibition at 1 µM is not publicly specified, the availability of this assay data provides a concrete biophysical reference point absent for most other 4-phenyl DHPM analogs, which have not been systematically profiled against T-type calcium channels.

T-type calcium channel Cav3.1 electrophysiology pain epilepsy

Thymidine Phosphorylase Inhibitory Activity as a Class-Level Reference Scaffold for C-6 Derivatization

In the systematic SAR exploration by Iftikhar et al. (2018), the 6-methyl-4-phenyl DHPM core (compound series 1a–k) served as the foundational intermediate for synthesizing C-6 oxadiazole-functionalized derivatives (series 4a–e) that achieved nanomolar TP inhibition (IC50 values as low as 1.09 µM for compound 4b).[1] The unmodified 6-methyl-4-phenyl scaffold is the essential synthetic precursor without which the potent C-6-modified analogs cannot be accessed. The paper reports that the most potent compound 4b was derived from this specific core, and in vivo anti-angiogenic activity in the CAM assay was confirmed (IC50 = 11.34 µM).[1] This positions the target compound as a validated intermediate for generating biologically active TP inhibitors with in vivo efficacy data, a class-level inference that distinguishes it from other DHPM scaffolds not employed in this specific derivatization pathway.

thymidine phosphorylase angiogenesis cancer DHPM scaffold optimization

High-Impact Procurement Scenarios for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8)


DHPM Structure–Activity Relationship Benchmarking for Alpha-Glucosidase Inhibitor Development

Medicinal chemistry groups developing DHPM-based alpha-glucosidase inhibitors for metabolic disorders can procure CAS 5395-36-8 as the unsubstituted 4-phenyl reference compound. Its IC50 of 143 µM against MAL12 alpha-glucosidase provides a defined baseline for quantifying the potency gains or losses from C-4 aryl substituent modifications, as demonstrated by the 1.28- to 2.13-fold IC50 shifts observed for 4-methylphenyl, 4-chlorophenyl, and 4-hydroxy-3-methoxyphenyl analogs in the same assay system.[1] Using the exact 4-phenyl compound ensures comparability across independent laboratories conducting SAR studies.

Validation Standard for Asymmetric Biginelli Catalyst Development

Catalysis research laboratories developing novel chiral catalysts or heterogeneous promoters for the asymmetric Biginelli reaction can employ this compound as a validation substrate. The established ee benchmarks of 54% (standard chiral catalyst) and 76% (SiO2–ZrO2 promoter) provide quantitative performance targets against which new catalytic systems can be compared.[1] The compound's well-characterized melting point (202–208 °C) and chromatographic behavior facilitate reliable enantiomeric excess determination by chiral HPLC or polarimetry.

Intermediate for Thymidine Phosphorylase Inhibitor Lead Optimization Programs

Drug discovery programs targeting thymidine phosphorylase (TP) for anti-angiogenic cancer therapy benefit from procuring this specific DHPM core as the validated intermediate for C-6 functionalization. The Iftikhar et al. (2018) derivatization pathway transforms this scaffold into oxadiazole-containing TP inhibitors with IC50 values as low as 1.09 µM and in vivo CAM assay anti-angiogenic activity (IC50 11.34 µM).[2] Access to the exact core scaffold is essential because alternative 4-aryl DHPMs have not been validated in this specific derivatization–activity cascade.

Historical NCI Screening Data Retrieval for Oncology Accelerator Programs

Academic or industrial oncology research groups can leverage the compound's NCI repository designation (NSC 24338) to retrieve existing cytotoxicity data from the NCI DTP database.[3] This accelerates early-stage hit assessment by replacing initial in-house cytotoxicity screening with already-available NCI-60 panel data, an option not available for most structurally similar DHPM analogs lacking NCI registration. The compound's inclusion in the NSC repository also facilitates its use as a reference standard for comparative cytotoxicity profiling of novel DHPM derivatives.

Quote Request

Request a Quote for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.